molecular formula C10H17NO2 B13276440 (1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine CAS No. 1019480-20-6

(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine

Cat. No.: B13276440
CAS No.: 1019480-20-6
M. Wt: 183.25 g/mol
InChI Key: WTWAOCJVCFAMIP-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine: is an organic compound with the molecular formula C10H17NO2 It is a derivative of furan and is characterized by the presence of a methoxypropan-2-yl group attached to a furan ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine typically involves the alkylation of a furan derivative with a suitable amine. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with (1-methoxypropan-2-yl)amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its furan ring is known for its bioactivity, and the presence of the amine group can enhance its interaction with biological targets.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)ethyl]amine
  • (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)propan-1-amine]

Uniqueness: (1-Methoxypropan-2-yl)[(5-methylfuran-2-yl)methyl]amine is unique due to the specific positioning of the methoxypropan-2-yl group and the furan ring. This configuration imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group can influence the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

1019480-20-6

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-methoxy-N-[(5-methylfuran-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H17NO2/c1-8(7-12-3)11-6-10-5-4-9(2)13-10/h4-5,8,11H,6-7H2,1-3H3

InChI Key

WTWAOCJVCFAMIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(C)COC

Origin of Product

United States

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